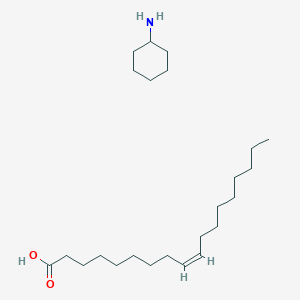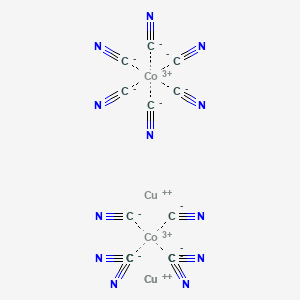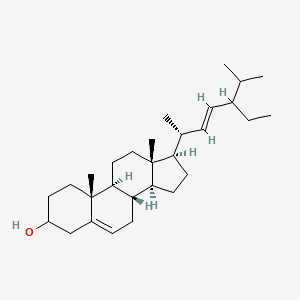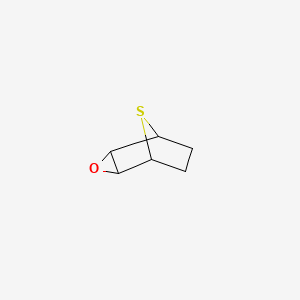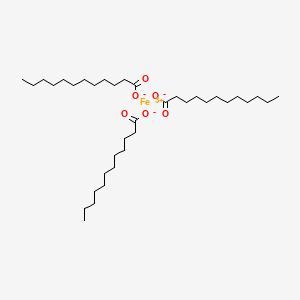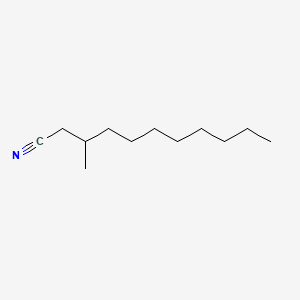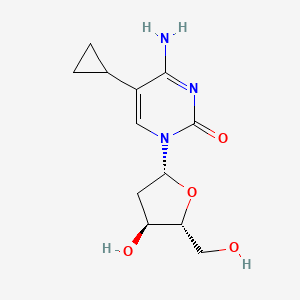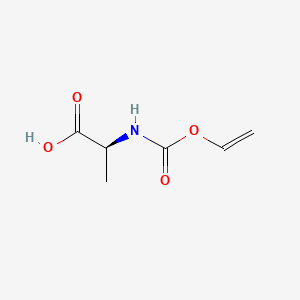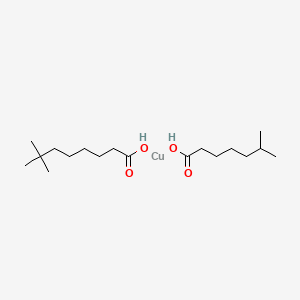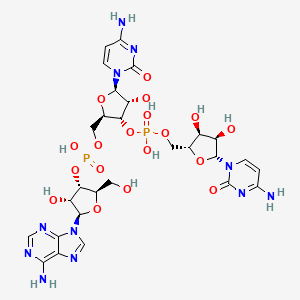
Cytidylyl(5'.3')cytidylyl(5'.3')adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cytidylyl(5’.3’)cytidylyl(5’.3’)adenosine is a dinucleoside monophosphate composed of cytidine and adenosine linked by phosphodiester bonds. This compound is significant in the study of nucleic acids and their interactions with various chemical agents. It is often used in biochemical research to understand the structural and functional aspects of RNA and DNA.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cytidylyl(5’.3’)cytidylyl(5’.3’)adenosine typically involves the stepwise coupling of nucleoside monophosphates. The process begins with the protection of hydroxyl groups on the nucleosides, followed by the activation of the phosphate group. The activated phosphate group is then coupled with the hydroxyl group of another nucleoside. The final step involves deprotection to yield the desired dinucleoside monophosphate.
Industrial Production Methods
Industrial production of Cytidylyl(5’.3’)cytidylyl(5’.3’)adenosine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesizers and high-performance liquid chromatography (HPLC) for purification.
Analyse Chemischer Reaktionen
Types of Reactions
Cytidylyl(5’.3’)cytidylyl(5’.3’)adenosine can undergo various chemical reactions, including:
Hydrolysis: Breaking down into individual nucleosides in the presence of water and enzymes.
Oxidation: Oxidative cleavage of the phosphodiester bond.
Substitution: Replacement of functional groups on the nucleosides.
Common Reagents and Conditions
Hydrolysis: Enzymes like ribonuclease or acidic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Nucleophilic reagents under basic conditions.
Major Products Formed
Hydrolysis: Cytidine and adenosine monophosphates.
Oxidation: Cleaved nucleosides and phosphate groups.
Substitution: Modified nucleosides with new functional groups.
Wissenschaftliche Forschungsanwendungen
Cytidylyl(5’.3’)cytidylyl(5’.3’)adenosine is widely used in scientific research, including:
Chemistry: Studying the chemical properties and reactions of nucleic acids.
Biology: Understanding the role of nucleic acids in cellular processes.
Medicine: Investigating the interactions of nucleic acids with drugs and their potential therapeutic applications.
Industry: Developing nucleic acid-based technologies and products.
Wirkmechanismus
The mechanism of action of Cytidylyl(5’.3’)cytidylyl(5’.3’)adenosine involves its interaction with nucleic acid-binding proteins and enzymes. It can act as a substrate for ribonucleases, leading to the cleavage of the phosphodiester bond. This interaction is crucial for studying the enzymatic activity and specificity of ribonucleases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cytidylyl(5’.3’)guanylyl(5’.3’)adenosine
- Uridylyl(5’.3’)cytidylyl(5’.3’)adenosine
- Adenylyl(5’.3’)cytidylyl(5’.3’)adenosine
Uniqueness
Cytidylyl(5’.3’)cytidylyl(5’.3’)adenosine is unique due to its specific sequence of nucleosides and the resulting structural properties. This uniqueness makes it valuable for studying specific interactions and reactions that are not possible with other similar compounds.
Eigenschaften
CAS-Nummer |
3128-37-8 |
|---|---|
Molekularformel |
C28H37N11O18P2 |
Molekulargewicht |
877.6 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C28H37N11O18P2/c29-13-1-3-37(27(45)35-13)24-17(42)16(41)11(54-24)6-51-58(47,48)57-21-12(55-25(19(21)44)38-4-2-14(30)36-28(38)46)7-52-59(49,50)56-20-10(5-40)53-26(18(20)43)39-9-34-15-22(31)32-8-33-23(15)39/h1-4,8-12,16-21,24-26,40-44H,5-7H2,(H,47,48)(H,49,50)(H2,29,35,45)(H2,30,36,46)(H2,31,32,33)/t10-,11-,12-,16-,17-,18-,19-,20-,21-,24-,25-,26-/m1/s1 |
InChI-Schlüssel |
VZJYWZRAHCUTCH-FIVCZYLNSA-N |
Isomerische SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=CC(=NC4=O)N)COP(=O)(O)O[C@@H]5[C@H](O[C@H]([C@@H]5O)N6C=NC7=C(N=CN=C76)N)CO)O)O |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=NC4=O)N)COP(=O)(O)OC5C(OC(C5O)N6C=NC7=C(N=CN=C76)N)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


